3,5-Diacetoxy Styrene
Overview
Description
Synthesis Analysis
3,5-Diacetoxy Styrene's synthesis is a crucial aspect of understanding its chemical nature. Research has shown innovative approaches in synthesizing styrene derivatives with enhanced properties. For instance, studies have reported the synthesis of liquid crystalline materials with high birefringence using styrene monomers bearing diacetylenes and nitrogen-containing groups, confirming their structures through various analytical techniques (Guan et al., 2009). Another study elaborates on the synthetic use of Poly[4-(diacetoxyiodo)styrene] for organic reactions, showcasing its reactivity and utility in the iodination of aromatics and other reactions (Togo et al., 1999).
Molecular Structure Analysis
The molecular structure of 3,5-Diacetoxy Styrene and related compounds is confirmed through techniques like FTIR, 1H NMR spectroscopy, elemental analysis, and mass spectrometry. These analytical methods provide insights into the molecular architecture and confirm the successful synthesis of the compounds under investigation.
Chemical Reactions and Properties
3,5-Diacetoxy Styrene participates in various chemical reactions, demonstrating its versatility. For example, it can be used for the oxidative functionalization of styrenes, leading to the synthesis of α-oxygenated ketones under metal-free conditions (Samanta et al., 2016). Another reaction involves the Prins reaction of methylene diacetate with styrenes, facilitated by boron trifluoride, to synthesize 3-chloro-3-arylpropanols (Isleyen & Doğan, 2006).
Physical Properties Analysis
The physical properties, such as the liquid crystalline behavior of styrene derivatives, are characterized by techniques like differential scanning calorimetry and polarized light microscopy. These properties are crucial for applications in materials science, especially in the development of materials with specific optical characteristics.
Chemical Properties Analysis
Chemical properties analysis of 3,5-Diacetoxy Styrene includes studies on its reactivity in various organic reactions, demonstrating its utility as a versatile chemical reagent. Research highlights its use in iodination, oxidative aryl migration, α-hydroxylation of ketones, and oxidation reactions, underlining its significance in synthetic organic chemistry (Togo et al., 1999).
Scientific Research Applications
Microbial Degradation and Biotechnological Applications : Microbial degradation of styrene, including its derivatives, is significant for bioremediation strategies and synthesizing value-added products, such as epoxides. This approach helps in reducing environmental impacts and improving human health (Mooney, Ward, & O’Connor, 2006).
Synthetic Utility in Organic Reactions : Poly[4-(diacetoxyiodo)styrene] is a potent synthetic tool for various organic reactions. It facilitates iodination, oxidative 1,2-aryl migration, -hydroxylation, and oxidation of hydroquinones and sulfides (Togo, Abe, Nogami, & Yokoyama, 1999).
Polymer Supports for Industrial Applications : Styrene-based polymer supports, with varying crosslinking percentages and solvent types, have potential applications in the electronics, automotive, and aerospace industries (Arshady, 1988).
Toxicology and Human Health : Understanding the toxicology of styrene is crucial for estimating its effects on human health, especially at low exposure levels (Bond Ja, 1989).
Occupational Health Monitoring : In occupational settings, exposure to styrene can be monitored through the urinary excretion of specific mercapturic acids (Ghittori et al., 1997).
Environmental Sustainability : Styrene production from renewable substrates like glucose by engineered E. coli presents a sustainable alternative to petrochemical-based processes (Mckenna & Nielsen, 2011).
properties
IUPAC Name |
(3-acetyloxy-5-ethenylphenyl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-4-10-5-11(15-8(2)13)7-12(6-10)16-9(3)14/h4-7H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKQGWWKEWSQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461958 | |
Record name | 3,5-Diacetoxy Styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diacetoxy Styrene | |
CAS RN |
155222-48-3 | |
Record name | 1,3-Benzenediol, 5-ethenyl-, 1,3-diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155222-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Diacetoxy Styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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